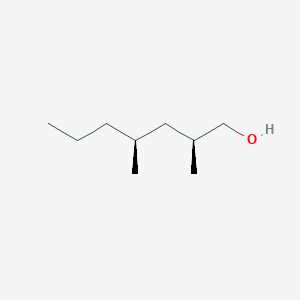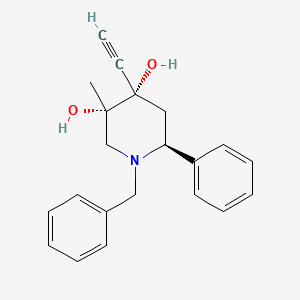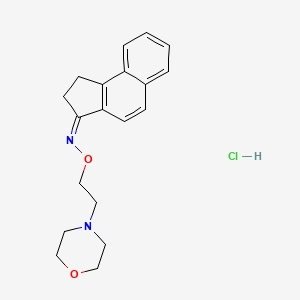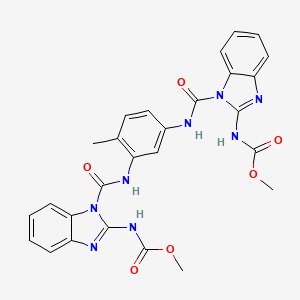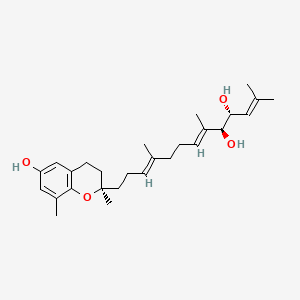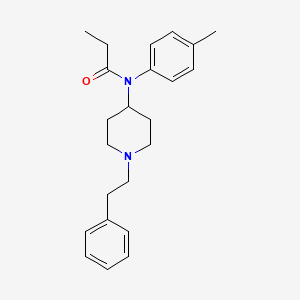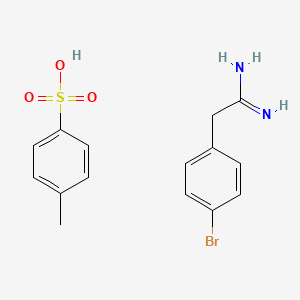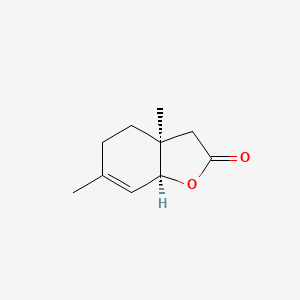
(3aS,7aS)-3a,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents and catalysts to facilitate the formation of the benzofuranone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of products depending on the substituents involved.
Aplicaciones Científicas De Investigación
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity. In a chemical setting, it may act as a catalyst or reactant in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone, cis-(±)-: This is the compound itself, which is a racemic mixture.
Other benzofuranones: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone lies in its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
33722-72-4 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(3aS,7aS)-3a,6-dimethyl-3,4,5,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-10(2)6-9(11)12-8(10)5-7/h5,8H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
Clave InChI |
MTEGPWHCOVGBCW-WPRPVWTQSA-N |
SMILES isomérico |
CC1=C[C@H]2[C@@](CC1)(CC(=O)O2)C |
SMILES canónico |
CC1=CC2C(CC1)(CC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


